molecular formula C16H17FN2O4 B2676474 N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396790-95-6

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No.: B2676474
CAS No.: 1396790-95-6
M. Wt: 320.32
InChI Key: LOSMRVLIGQJOGJ-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-fluoro-4-methylphenylamine: This intermediate can be synthesized through the nitration of 3-fluoro-4-methylbenzene, followed by reduction of the nitro group to an amine.

    Synthesis of 2-(furan-2-yl)-2-hydroxypropylamine: This intermediate can be prepared by the reaction of furfural with a suitable amine, followed by reduction.

    Formation of the oxalamide linkage: The final step involves the reaction of the two intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxyethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)acetamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-5-6-11(8-12(10)17)19-15(21)14(20)18-9-16(2,22)13-4-3-7-23-13/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSMRVLIGQJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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